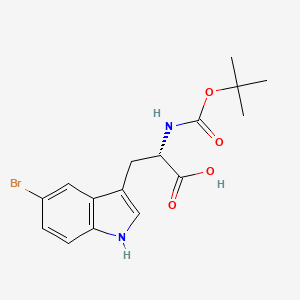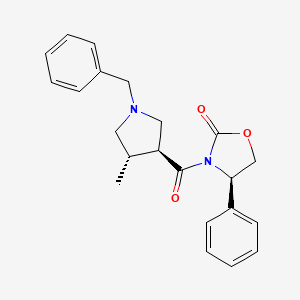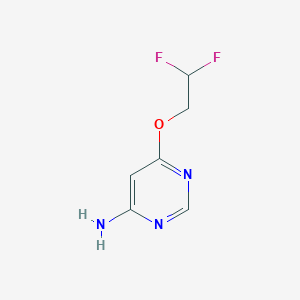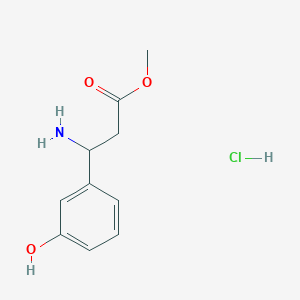
2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of acetophenone, featuring a bromine atom and a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE typically involves the bromination of 1-(2-methoxyphenyl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The bromination reaction is monitored using techniques like gas chromatography to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanones.
Reduction: Formation of 2-bromo-1-(2-methoxyphenyl)propan-1-ol.
Oxidation: Formation of 2-bromo-1-(2-hydroxyphenyl)propan-1-one.
Aplicaciones Científicas De Investigación
2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
- 2-Bromo-1-(4-methylphenyl)propan-1-one
- 2-Bromo-1-(3-fluoro-4-methylphenyl)propan-1-one
Uniqueness
2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the ortho position relative to the bromine atom enhances its electron-donating effects, influencing the compound’s overall reactivity and stability .
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.1 g/mol |
Nombre IUPAC |
2-bromo-1-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)10(12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3 |
Clave InChI |
FPLIHNQJYDCWBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)


![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)





